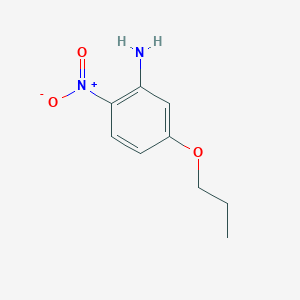
2-Nitro-5-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-propoxyaniline is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Chemical Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- IUPAC Name : 2-nitro-5-propoxyaniline
- Solubility : Slightly soluble in water; more soluble in organic solvents.
The compound features a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to an aniline ring, which influences its reactivity and biological interactions.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Dyes and Pigments : The compound is utilized in the production of synthetic dyes due to its vibrant color properties.
- Reaction Mechanisms : It is employed in studies that investigate reaction mechanisms and kinetics, providing insights into the behavior of similar compounds.
Biology
The biological activity of this compound has been a focus of research due to its potential interactions with biomolecules:
- Antimicrobial Properties : Studies have indicated that the compound exhibits antimicrobial activity, making it relevant in the development of new antibiotics.
- Sweetness Intensity : The compound has been investigated for its use as an artificial sweetener, being reported to be significantly sweeter than sucrose, which has implications for food science and nutrition.
Medicine
Research into the medicinal applications of this compound is ongoing:
- Pharmaceutical Development : The compound is explored as a precursor in drug synthesis, with potential applications in creating therapeutic agents targeting various diseases.
- Toxicity Studies : Despite its sweetening properties, concerns about toxicity have led to investigations into its safety profile and regulatory status .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against various bacterial strains. The results indicated that the compound could serve as a basis for developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Case Study 2: Sweetness Perception
Research published in a sensory analysis journal highlighted the effectiveness of this compound as an artificial sweetener. The study measured its sweetness intensity compared to sucrose using a trained panel.
| Compound | Sweetness Intensity (Relative to Sucrose) |
|---|---|
| This compound | 4000 times sweeter |
| Sucrose | 1 |
Propriétés
Numéro CAS |
113501-99-8 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
2-nitro-5-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5,10H2,1H3 |
Clé InChI |
ZUSYPWKBRJWZIA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















